cppg
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPPG involves the cyclopropylation of phenylglycine followed by the introduction of a phosphonic acid group. The reaction conditions typically include the use of cyclopropyl bromide and a base such as sodium hydride to facilitate the cyclopropylation reaction. The phosphonic acid group is then introduced using a phosphonylation reagent such as diethyl phosphite under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
CPPG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
CPPG exerts its effects by antagonizing group II and group III metabotropic glutamate receptors. These receptors are coupled to G proteins that inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, resulting in increased cAMP levels. This modulation of cAMP levels affects various cellular processes, including synaptic plasticity and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
(RS)-α-Methyl-3-phosphonophenylglycine (MPPG): Another potent antagonist of group II and group III metabotropic glutamate receptors with similar selectivity.
(RS)-α-Cyclopropyl-4-phosphonophenylalanine (CPPA): A compound with similar structure and activity but different pharmacokinetic properties.
Uniqueness
CPPG is unique due to its high selectivity for group III metabotropic glutamate receptors over group II receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological and pathological processes .
Biological Activity
CPPG, or (RS)-α-Cyclopropyl-4-phosphonophenylglycine, is a synthetic compound recognized primarily for its role as a potent antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting group III mGlu receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its high purity (>98%) and its selective antagonistic properties towards mGlu receptors. It exhibits a 20-fold selectivity for group III over group II mGlu receptors, with reported IC50 values of 2.2 nM and 46.2 nM , respectively . The compound shows significantly lower potency at group I mGlu receptors, making it a valuable tool in neuropharmacological research.
Table 1: this compound Selectivity Profile
Receptor Type | IC50 (nM) | Selectivity |
---|---|---|
Group III | 2.2 | High |
Group II | 46.2 | Moderate |
Group I | K_B = 0.65 ± 0.07 | Low |
Biological Activity
This compound's antagonistic effects on mGlu receptors have significant implications for various physiological processes, particularly in the central nervous system (CNS). The modulation of synaptic transmission through these receptors has been linked to several neurological conditions, including schizophrenia, anxiety disorders, and neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted by Broadstock et al. (2012) explored the antiparkinsonian potential of targeting group III mGlu receptors in the rodent substantia nigra pars reticulata. The administration of this compound resulted in a notable reduction in neuronal excitability and provided neuroprotection against toxic insults . This underscores the potential therapeutic applications of this compound in treating movement disorders.
Research Findings
Research has demonstrated that this compound can effectively block mGluR6 glutamate receptors, which are crucial for visual processing in the retina. Hellmer et al. (2018) highlighted that this compound application led to altered synaptic gain between rods and rod bipolar cells, suggesting its role in modulating visual signal processing .
Table 2: Summary of Key Research Findings
Study Reference | Findings |
---|---|
Broadstock et al. (2012) | Neuroprotective effects in Parkinson's model |
Hellmer et al. (2018) | Modulation of visual processing in retinas |
Tassin et al. (2016) | Impact on thalamocortical network dynamics |
Implications for Future Research
The biological activity of this compound opens avenues for further investigation into its potential as a therapeutic agent in various neurological disorders. Its selective action on mGlu receptors suggests that it could be beneficial in developing targeted therapies with fewer side effects compared to broader-spectrum drugs.
Properties
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
Record name | 183364-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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